1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester
Overview
Description
“Methyl 1H-1,2,4-triazole-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C4H5N3O2 .
Synthesis Analysis
“Methyl 1H-1,2,4-triazole-3-carboxylate” can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of “Methyl 1H-1,2,4-triazole-3-carboxylate” can be found on various chemical databases such as ChemSpider .Chemical Reactions Analysis
A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions. Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .Physical and Chemical Properties Analysis
“Methyl 1H-1,2,4-triazole-3-carboxylate” is a white solid . It has a melting point of 196-199 °C (lit.) . It has a density of 1.380±0.06 g/cm3 (Predicted) .Mechanism of Action
Properties
IUPAC Name |
methyl 1-ethyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-4-7-5(8-9)6(10)11-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFPCPJNWVIYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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